4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid
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Overview
Description
4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid is a complex organic compound with a molecular weight of 342.35 g/mol It is characterized by the presence of a fluorophenyl group, a sulfanylideneimidazolidinone moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with thiourea to form the intermediate 4-fluorophenylthiourea. This intermediate then undergoes cyclization with glyoxal to form the imidazolidinone ring. The final step involves the condensation of the imidazolidinone intermediate with 4-formylbenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic residues. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the imidazolidinone moiety could participate in specific interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-{[1-(4-bromophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it unique compared to its chlorine and bromine analogs .
Properties
Molecular Formula |
C17H11FN2O3S |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23) |
InChI Key |
JXKGAPJLRGRWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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